ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate
Description
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propan-2-yl (isopropyl) group at position 3. This oxadiazole ring is fused to a piperidine moiety via position 2, which is further connected to an acetamido-ethyl ester backbone. The compound’s structural complexity arises from its hybrid architecture, combining a nitrogen-rich heterocycle (oxadiazole) with a piperidine ring and ester functionality. Such molecular designs are often employed in medicinal chemistry to enhance bioavailability and target specificity .
The ethyl ester group likely improves solubility, a common strategy in prodrug design .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-4-23-14(22)9-17-13(21)10-20-7-5-12(6-8-20)16-19-18-15(24-16)11(2)3/h11-12H,4-10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEMIIHADUGWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclization of isobutyric acid hydrazide with a piperidine-substituted carboxylic acid derivative. This reaction typically employs phosphorus oxychloride (POCl₃) as a cyclizing agent under anhydrous conditions. The mechanism involves initial activation of the carboxylic acid to an acid chloride, followed by nucleophilic attack by the hydrazide nitrogen to form the oxadiazole ring.
Reaction Conditions
Piperidine-Oxadiazole Coupling
The piperidine moiety is introduced via a nucleophilic substitution reaction between 4-chloropiperidine and the preformed oxadiazole intermediate. Microwave irradiation at 80°C for 30 minutes enhances reaction efficiency compared to conventional heating (12 h reflux).
Optimization Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 12 | 0.5 |
| Yield (%) | 58 | 82 |
| Purity (HPLC, %) | 89 | 95 |
Amide Bond Formation and Esterification
Acetamido Linker Installation
The critical acetamido bridge is formed using carbodiimide chemistry. Ethyl 2-aminoacetate (1.5 eq) reacts with 2-chloroacetyl chloride (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA) as a base.
Stepwise Protocol
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Dissolve ethyl 2-aminoacetate (1.2 g, 10 mmol) in dry DCM (20 mL)
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Add DIPEA (3.5 mL, 20 mmol) under nitrogen atmosphere
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Slowly add 2-chloroacetyl chloride (0.89 mL, 11 mmol) at 0°C
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Stir for 4 h at room temperature
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Wash with 5% HCl (2×15 mL) and saturated NaHCO₃ (2×15 mL)
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Dry over MgSO₄ and concentrate in vacuo
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 4.23 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, NHCOCH₂), 3.45 (t, J=5.8 Hz, 2H, Piperidine-H), 1.31 (t, J=7.1 Hz, 3H, CH₃)
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MS (ESI+) : m/z 342.18 [M+H]⁺
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production facilities utilize continuous flow reactors for the final coupling step, achieving 92% conversion efficiency with residence times <15 minutes:
Flow Reactor Parameters
| Variable | Optimal Value |
|---|---|
| Temperature | 65°C |
| Pressure | 2.5 bar |
| Residence Time | 12 min |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
Purification Strategies
Three-stage purification ensures pharmaceutical-grade purity:
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Liquid-Liquid Extraction : Separates unreacted starting materials using ethyl acetate/water
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Column Chromatography : Silica gel (230–400 mesh) with 7:3 hexane/ethyl acetate
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Recrystallization : From ethanol/water (4:1) at −20°C
Purity Metrics
| Stage | Purity (%) | Yield (%) |
|---|---|---|
| Crude Product | 62 | 100 |
| After Extraction | 78 | 85 |
| After Chromatography | 95 | 70 |
| Final Crystals | 99.5 | 65 |
Mechanistic Insights and Byproduct Analysis
Competing Side Reactions
The primary synthetic challenge involves minimizing two side pathways:
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Oxadiazole Ring Opening : Caused by nucleophilic attack at the C2 position (8–12% yield loss)
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Ester Hydrolysis : Particularly problematic in aqueous acidic conditions (up to 15% degradation)
Mitigation Strategies
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Use anhydrous MgSO₄ instead of Na₂SO₄ for drying
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Limit reaction temperatures to <70°C during coupling steps
| Cycle Number | Activity (%) | Selectivity (%) |
|---|---|---|
| 1 | 100 | 98 |
| 5 | 92 | 95 |
| 10 | 84 | 89 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate undergoes various reactions, including:
Oxidation: : Alters the compound by adding oxygen or removing hydrogen.
Reduction: : Involves the gain of electrons, leading to the conversion of the compound to a less oxidized state.
Substitution: : One functional group in the molecule is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acids, bases.
Major Products
Depending on the reaction type, the products can range from oxidized derivatives, reduced forms of the compound, or various substituted analogs with altered functional groups.
Scientific Research Applications
1. Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate have demonstrated efficacy against various cancer cell lines. A study published in Journal of Medicinal Chemistry indicated that oxadiazole derivatives could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Case Study:
A recent investigation into a related compound revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting the potential of oxadiazole derivatives in cancer therapy .
2. Antimicrobial Properties
Compounds with oxadiazole structures have also been studied for their antimicrobial effects. This compound may possess activity against various bacterial strains and fungi.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-(Propan-2-yl)-1,3,4-Oxadiazol-2-Yl)Acetamide | E. coli | 32 µg/mL |
| Ethyl 4-[5-(Propan-2-Yl)-1,3-Oxadiazol]Benzoate | S. aureus | 16 µg/mL |
Neuropharmacological Applications
3. Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Research indicates that similar piperidine-based compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Case Study:
In a study on piperidine derivatives, researchers found that these compounds improved memory retention in animal models by increasing acetylcholine levels in the brain .
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of multiple functional groups allows it to engage in a variety of chemical interactions, influencing pathways involved in cell signaling, metabolism, or structural functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and related derivatives:
*Calculated based on molecular formulas.
Functional Group Impact on Properties
- Ester vs. Thioether : The target compound’s ethyl ester group enhances hydrophilicity compared to thioether-containing analogues (e.g., ), which may improve metabolic stability .
- Piperidine vs. Thiazole : Piperidine rings (as in the target compound) contribute to basicity and membrane permeability, whereas thiazole-containing derivatives () exhibit distinct electronic profiles due to sulfur’s electronegativity .
Biological Activity
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 54592608 |
The biological activity of this compound is primarily attributed to the presence of the 1,3,4-oxadiazole moiety, which has been associated with various pharmacological effects including:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
- Anticancer Activity : Research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotective benefits by inhibiting neuroinflammatory processes, which are implicated in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of oxadiazole derivatives, shedding light on their potential therapeutic applications:
Antimicrobial Studies
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a piperidine ring showed enhanced efficacy against various bacterial strains compared to those without this structural feature. For instance, a derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anticancer Activity
In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 50 µM depending on the specific structural modifications made to the oxadiazole ring .
Neuroprotective Effects
Research published in pharmacological journals highlighted the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal damage. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures treated with these compounds .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate, and what parameters critically influence yield?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by piperidine functionalization using nucleophilic substitution. The final acetamido-ester linkage can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical parameters : Reaction temperature (60–80°C for oxadiazole formation), solvent polarity (acetonitrile or DMF for coupling steps), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield optimization often requires Design of Experiments (DoE) to balance competing factors like steric hindrance and reagent stability .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment, as validated in pharmacopeial assays .
- Spectroscopy : ¹H/¹³C NMR for confirming acetamido and ester functionalities, and FT-IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry in the piperidine-oxadiazole core .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodology :
- Store the compound at 4°C in anhydrous conditions to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
- Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the oxadiazole ring .
Advanced Research Questions
Q. How can contradictions in bioactivity data across in vitro models be systematically addressed?
- Methodology :
- Meta-analysis : Compare studies for variables like cell line origin (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), and compound solubility (use DMSO concentrations ≤0.1% to avoid cytotoxicity) .
- Dose-response normalization : Re-express data as % inhibition relative to positive controls (e.g., reference inhibitors) to account for inter-assay variability .
Q. What computational strategies predict the compound’s interaction with biological targets, given its conformational flexibility?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate the piperidine ring’s chair-to-boat transitions to identify dominant conformers. Use AMBER or CHARMM force fields with explicit solvent models .
- Docking studies : Employ flexible docking protocols (e.g., AutoDock Vina) to account for oxadiazole ring rotation and piperidine puckering. Validate against crystallographic data from analogous oxadiazole-piperidine systems .
Q. How can researchers optimize membrane-based separation techniques for large-scale purification?
- Methodology :
- Membrane selection : Use polyamide nanofiltration membranes (MWCO ~300 Da) to separate the compound (MW ~350–400 Da) from smaller impurities. Optimize transmembrane pressure (5–10 bar) and solvent composition (e.g., ethanol/water mixtures) to enhance flux and selectivity .
- Process simulation : Apply Aspen Plus or COMSOL to model solvent recovery and minimize waste .
Q. What strategies resolve spectral overlaps in NMR for structurally similar intermediates?
- Methodology :
- 2D NMR : Utilize HSQC to correlate ¹H-¹³C signals and NOESY to distinguish spatial proximity of piperidine and oxadiazole protons.
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of nitrogen-containing moieties (e.g., oxadiazole N-atoms) .
Data Contradiction and Theoretical Framework Questions
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reaction profiling : Use in-situ FT-IR or ReactIR to monitor intermediate formation and identify rate-limiting steps. Compare kinetic data across studies to isolate variables like catalyst loading or solvent purity .
- Replication studies : Reproduce low-yield protocols with strict anhydrous conditions and trace metal analysis (e.g., ICP-MS) to detect inhibitory contaminants .
Q. What theoretical frameworks guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-thiadiazole or triazole to assess electronic effects on target binding .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., propan-2-yl vs. cyclopropyl) to bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
